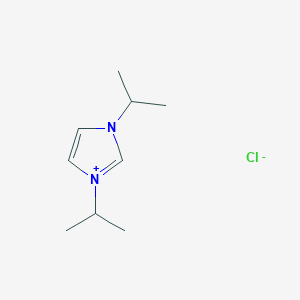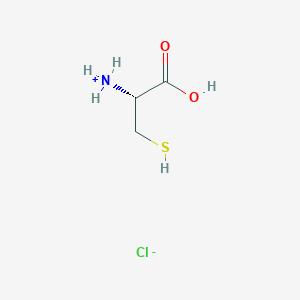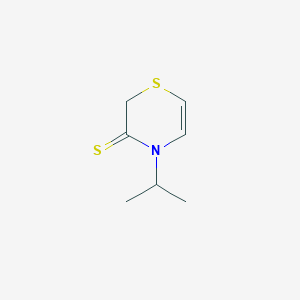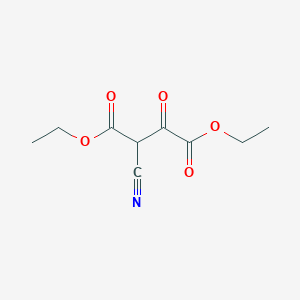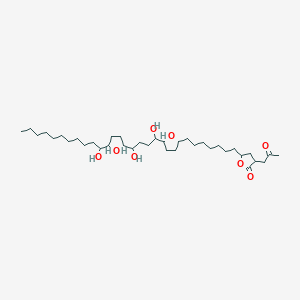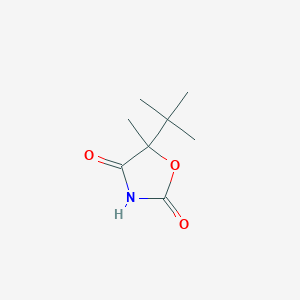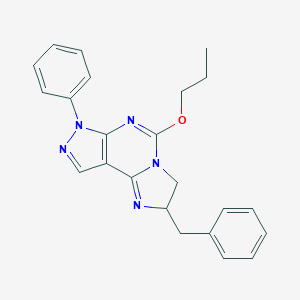
Dppipp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dppipp, also known as 2-(3,4-dimethoxyphenyl)-5-(2-pyridyl)imidazo[1,2-a]pyridine, is a small molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of imidazo[1,2-a]pyridines and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of Dppipp is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various cellular signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Effets Biochimiques Et Physiologiques
Dppipp has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Dppipp in lab experiments is its high potency. It has been found to exhibit activity at low micromolar concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Dppipp is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Dppipp. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections. It has been found to exhibit antiviral activity against several viruses, including hepatitis C virus and dengue virus. Finally, there is a need for further studies to elucidate the mechanism of action of Dppipp and to optimize its pharmacological properties for drug development.
Conclusion:
In conclusion, Dppipp is a small molecule with promising therapeutic potential. Its wide range of biological activities makes it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of Dppipp involves the condensation of Dppipppyridinecarboxaldehyde with 3,4-dimethoxyaniline in the presence of a base. The resulting product is then cyclized with iodine to form the imidazo[1,Dppippa]pyridine ring system. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Dppipp has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
133973-80-5 |
|---|---|
Nom du produit |
Dppipp |
Formule moléculaire |
C23H23N5O |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene |
InChI |
InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3 |
Clé InChI |
IVSSCLNOPSKRLX-UHFFFAOYSA-N |
SMILES |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
SMILES canonique |
CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5 |
Synonymes |
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine 2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer DPPIPP DPPIPP, (R(-))- DPPIPP, (S(-))- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



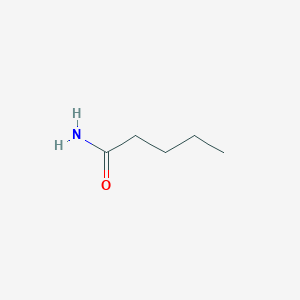

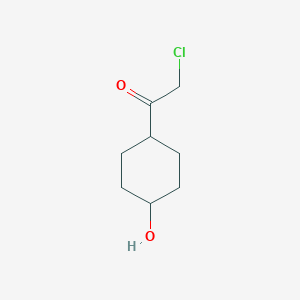
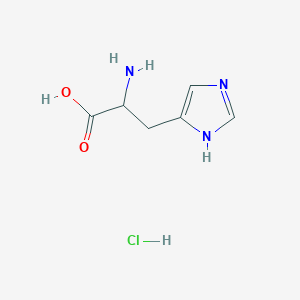
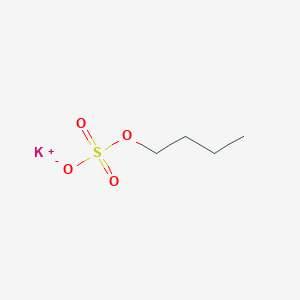
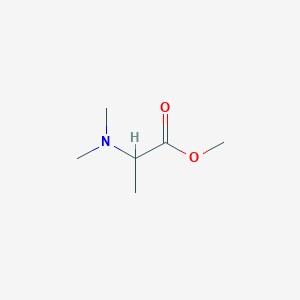
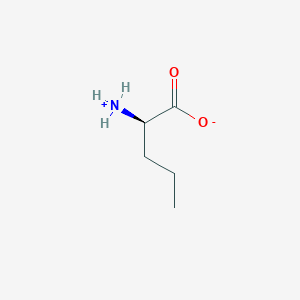
![[(4S,5S)-5-[Bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B147685.png)
